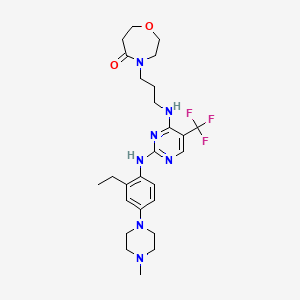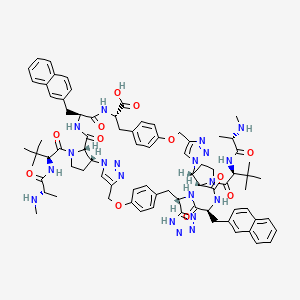![molecular formula C24H30N6O4 B12363705 tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyridine moiety, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, platinum), and specific reaction conditions such as controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H30N6O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate |
InChI |
InChI=1S/C24H30N6O4/c1-15-17(8-7-12-26-15)21(32)29-22-28-18-14-16(20(25)31)9-10-19(18)30(22)13-6-5-11-27-23(33)34-24(2,3)4/h7-10,12,14H,5-6,11,13H2,1-4H3,(H2,25,31)(H,27,33)(H,28,29,32) |
InChI Key |
VVANCVZZUFEJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=NC3=C(N2CCCCNC(=O)OC(C)(C)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)





![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)


![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)

